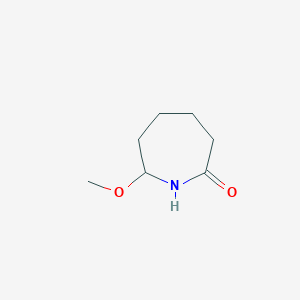

7-Methoxyazepan-2-one

Description

Contextual Significance of Azepan-2-one (B1668282) Scaffolds in Chemical Sciences

Azepan-2-one, commonly known as ε-caprolactam, and its derivatives are seven-membered nitrogen-containing heterocyclic compounds that hold a significant position in the chemical sciences. The azepan-2-one scaffold is a key structural motif in a multitude of biologically active compounds and serves as a versatile building block in organic synthesis.

In medicinal chemistry, the azepan-2-one ring system is a privileged scaffold, meaning it is a structural framework that is recurrently found in bioactive molecules. Its importance is highlighted by its presence in approved drugs and promising drug candidates. rsc.org For instance, derivatives of azepan-2-one have been investigated for a wide range of therapeutic applications, including as anticonvulsants, antagonists for the calcitonin gene-related peptide (CGRP) receptor for migraine treatment, and cannabinoid type 2 (CB2) receptor agonists for inflammatory pain. nih.govnih.govacs.orgresearchgate.net The conformational flexibility of the seven-membered ring allows for diverse substitution patterns, enabling chemists to fine-tune the pharmacological properties of molecules containing this scaffold. rsc.org

Beyond pharmaceuticals, azepan-2-one itself is a crucial monomer for the industrial production of Nylon-6, a widely used polyamide. The ability to introduce functional groups onto the caprolactam ring opens avenues for the development of modified nylons with tailored properties. rsc.org Furthermore, substituted azepan-2-ones are valuable intermediates in the synthesis of more complex molecular architectures, including bicyclic systems and other heterocyclic compounds. rsc.org The development of novel synthetic methodologies to access functionalized azepan-2-ones remains an active area of research, driven by the continuous demand for new materials and therapeutic agents. rsc.org

Overview of Scholarly Research Pertaining to 7-Methoxyazepan-2-one

Scholarly research on the specific compound this compound is not extensively documented in publicly available literature. While the broader class of substituted azepan-2-ones has garnered significant attention, detailed studies focusing solely on the synthesis, properties, and applications of the 7-methoxy derivative are limited.

The primary context in which this compound appears is within synthetic chemistry as a potential intermediate or a target molecule in the development of new synthetic methods. For example, research into palladium-catalyzed stereoselective tandem ring-opening amination and cyclization of vinyl γ-lactones has been explored as a route to create diverse caprolactam derivatives. While not explicitly mentioning the 7-methoxy variant, these methods provide a conceptual framework for its potential synthesis. rsc.org

While direct research on this compound is sparse, the foundational knowledge on the synthesis and behavior of substituted caprolactams provides a basis for future investigations into this specific compound. Its potential as a building block in medicinal chemistry or materials science remains an open area for exploration, contingent on the development of efficient synthetic routes and a thorough characterization of its chemical and physical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63853-81-6 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

7-methoxyazepan-2-one |

InChI |

InChI=1S/C7H13NO2/c1-10-7-5-3-2-4-6(9)8-7/h7H,2-5H2,1H3,(H,8,9) |

InChI Key |

LODMPEUZGQUCIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxyazepan 2 One and Its Analogues

Established Synthetic Pathways for Azepan-2-one (B1668282) Core Structures

The construction of the seven-membered lactam ring, the core of azepan-2-one, has been accomplished through several classical and modern synthetic methodologies. These methods provide the fundamental framework upon which more complex, substituted analogues can be built.

Beckmann Rearrangement Approaches to ε-Lactams

The Beckmann rearrangement is a cornerstone in the synthesis of lactams, including ε-caprolactam, the parent compound of 7-methoxyazepan-2-one. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. beilstein-journals.org For the synthesis of ε-lactams, cyclohexanone (B45756) oxime is the typical starting material. The industrial production of Nylon-6 heavily relies on this transformation, highlighting its efficiency and scalability.

Various catalytic systems have been developed to promote the Beckmann rearrangement under milder and more environmentally benign conditions compared to the traditional use of strong acids like sulfuric acid. publish.csiro.au Organocatalysts such as triphosphazene (TAPC) have been shown to be highly efficient, particularly when used in fluorinated solvents like hexafluoroisopropanol (HFIP), leading to high conversions with low catalyst loading. publish.csiro.au Another approach involves the use of a combination of a Brønsted acid and a cobalt salt, which reduces the amount of acid required and minimizes the formation of byproducts. thieme-connect.com

The general transformation can be represented as follows: Cyclohexanone Oxime → ε-Caprolactam

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Triphosphazene (TAPC) | Hexafluoroisopropanol (HFIP) | Reflux | 96 | publish.csiro.au |

| Cyanuric chloride/ZnCl₂ | Acetonitrile | Reflux | 30 | |

| Brønsted acid/Cobalt salt | Acetonitrile | 80 | High | thieme-connect.com |

Ring-Expansion Reactions for Azepanone Formation

Ring-expansion reactions provide a powerful alternative for the synthesis of the azepanone skeleton, often starting from more readily available five- or six-membered rings. Current time information in Bangalore, IN.zymoresearch.com These reactions can involve the insertion of a heteroatom into a carbocyclic ring or the expansion of a smaller heterocyclic ring.

One common strategy involves the reaction of a cyclic ketone with an azide (B81097), leading to the insertion of a nitrogen atom and the formation of a lactam. Current time information in Bangalore, IN. For instance, the reaction of a cyclic ketone with a hydroxyalkyl azide can yield substituted lactams. Current time information in Bangalore, IN. Another notable method is the Buchner ring expansion, which can convert arenes to cycloheptatrienes, a precursor that can be further elaborated to azepanes. zymoresearch.com The Schmidt reaction, which utilizes hydrazoic acid in the presence of a strong acid, can also be employed to convert cyclic ketones directly into lactams. nih.gov

Photochemical Routes to Azepinones and Azepanes

Photochemical methods offer unique pathways to azepinone and azepane derivatives, often proceeding under mild conditions and allowing for the construction of complex molecular architectures. nih.govnih.gov One such strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system through the generation of a singlet nitrene. nih.gov Subsequent hydrogenation of the resulting azepine derivative can furnish the saturated azepane ring. nih.gov

Another photochemical approach involves the generation of a nitrene from an aryl azide, which can then undergo a cascade of reactions including [2+1] annulation and ring expansion to yield azepinone derivatives. nih.gov These metal-free, visible-light-mediated reactions represent a green and efficient alternative to traditional synthetic methods. nih.gov

Advanced and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific, substituted azepan-2-ones, particularly with control over stereochemistry, requires more advanced and nuanced synthetic strategies. These methods are crucial for the preparation of chiral molecules with potential applications in medicinal chemistry.

Asymmetric Catalytic Strategies for Chiral Azepane Formation

The enantioselective synthesis of chiral azepanes and their derivatives is a significant challenge in organic synthesis. Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful tool in this endeavor. openaccessgovernment.orgrsc.org Various strategies have been developed, including transition-metal catalysis and organocatalysis. rsc.org

Chiral phosphoric acids have been successfully employed as catalysts in the atroposelective synthesis of axially chiral N-arylindoles and related heterocycles, which can be precursors to complex cyclic amines. nih.gov Organocatalytic enantioselective methods have also been developed for the preparation of polychiral molecules bearing fused azepine rings with excellent diastereoselectivity and enantioselectivity. openaccessgovernment.org Furthermore, asymmetric hydrogenation of prochiral enamides or imines using chiral transition metal complexes is a well-established method for producing chiral amines and lactams. nih.gov

For the specific synthesis of 7-substituted azepan-2-ones, an asymmetric approach could involve the enantioselective functionalization of a pre-formed azepan-2-one ring or the cyclization of a chiral acyclic precursor.

Diastereoselective Transformations in Substituted Azepan-2-one Synthesis

Controlling the relative stereochemistry of multiple stereocenters in a molecule is a key aspect of complex molecule synthesis. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. In the context of substituted azepan-2-ones, this is crucial when introducing substituents at multiple positions on the ring.

One approach involves the diastereoselective hydroboration of unsaturated tetrahydroazepine precursors to yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. thieme-connect.comucm.es The diastereoselectivity of such reactions can be influenced by the substrate and the choice of catalyst. thieme-connect.com Another powerful method is the Michael-Mannich cascade reaction, which has been used for the highly diastereoselective synthesis of piperidin-2-one-substituted pyridinium (B92312) salts, a strategy that could potentially be adapted for azepan-2-one systems.

The synthesis of a this compound would likely involve the diastereoselective introduction of the methoxy (B1213986) group or a precursor hydroxyl group at the 7-position. This could be achieved through the α-hydroxylation or α-alkoxylation of an N-protected caprolactam, followed by separation of diastereomers or a stereoselective reduction. nih.gov

Utility of Chiral Auxiliaries in Azepane Ring Construction

The construction of stereochemically defined azepane rings is a significant challenge in organic synthesis. Chiral auxiliaries are powerful tools to induce asymmetry, guiding the formation of specific stereoisomers. These auxiliaries are temporarily incorporated into the substrate, direct the stereochemical outcome of a key reaction, and are subsequently removed.

Several types of chiral auxiliaries have been effectively employed in the synthesis of chiral azepanes and related nitrogen heterocycles. Evans' oxazolidinones, for example, are used to control the stereochemistry during ring formation. Another common strategy involves the use of mandelic acid as a chiral auxiliary for the enantioselective direct alkylation of piperidine, a related smaller ring system, to form chiral perhydropyrido[2,1-b] rsc.orgsigmaaldrich.com-oxadiazinones, which can be precursors to larger rings. researchgate.net

The diastereoselective ring closure of N-protected aminoalkenes can be achieved by incorporating an α-methylbenzyl group at the nitrogen atom. researchgate.net This auxiliary allows for the separation of the resulting diastereoisomers, leading to chiral, non-racemic heterocycles. Similarly, trans-cumylcyclohexanol (TCC) has been utilized as a chiral auxiliary for the stereoselective addition of tributyltinlithium to N-acylpiperidinium ions with good diastereoselectivity. researchgate.net

In the synthesis of more complex, bridged azepane systems, stereoselectivity can be achieved through ring expansion reactions. For instance, the reaction of 2-azanorbornan-3-yl methanols, which are derived from aza-Diels-Alder reactions using chiral imines, can lead to a series of chiral-bridged azepanes. researchgate.net The configuration of the final product is dependent on the configuration of the starting alcohol, demonstrating the transfer of chirality. researchgate.net The asymmetric synthesis of axially chiral dibenzo[b,d]azepines has also traditionally relied on the use of chiral auxiliaries, often requiring multi-step procedures to achieve the desired products. rsc.org

Table 1: Examples of Chiral Auxiliaries in Azepane and Related Heterocycle Synthesis

| Chiral Auxiliary | Application | Achieved Selectivity | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric azepane ring formation | High stereocontrol | |

| Mandelic Acid | Enantioselective alkylation of piperidine | High enantioselectivity | researchgate.net |

| α-Methylbenzyl Group | Diastereoselective ring closure of N-protected aminoalkenes | Readily separable diastereomers | researchgate.net |

| trans-Cumylcyclohexanol (TCC) | Stereoselective addition to N-acylpiperidinium ions | 70-80% diastereoselectivity | researchgate.net |

| Chiral Imines | Aza-Diels-Alder reaction to form chiral 2-azanorbornane precursors | High stereoselectivity | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues is increasingly being guided by the principles of green chemistry. These principles, developed by Paul Anastas and John Warner, provide a framework for chemists to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Key principles relevant to azepane synthesis include the use of safer solvents, the application of catalysis to improve atom economy, the reduction of unnecessary derivatization steps, and the use of renewable feedstocks. sigmaaldrich.comacs.org The goal is to create synthetic routes that are not only efficient in terms of yield but also environmentally benign and sustainable. researchgate.net

Development of Eco-Friendly Solvents and Reaction Conditions

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. qut.edu.au In the synthesis of azepine derivatives, significant efforts have been made to utilize greener solvents. For example, palladium(II)-catalyzed cyclization/addition reactions to form dibenzo[b,d]azepines have been successfully carried out in an eco-friendly mixed solvent system of water and ethanol (B145695) (H₂O:EtOH). researchgate.net This approach avoids the use of solvents like dimethyl sulfoxide (B87167) (DMSO), which are effective but difficult to remove and less environmentally friendly. rsc.orgresearchgate.net

Water itself is considered an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. qut.edu.aunih.gov The synthesis of azoxybenzenes, for instance, has been achieved with excellent yields using water as the solvent at room temperature. nih.gov The development of reactions that can be performed in water or other benign media, such as supercritical carbon dioxide or ionic liquids, represents a significant step towards sustainable chemical manufacturing. qut.edu.au

In addition to solvent choice, the development of milder reaction conditions is crucial. This includes lowering reaction temperatures to reduce energy consumption and using less hazardous reagents. sigmaaldrich.com Many modern catalytic processes for constructing N-heterocycles are designed to proceed under mild conditions, enhancing their green profile. sci-hub.sedicp.ac.cn

Application of Catalytic Systems for Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and recycled, generating less waste. acs.org

Transition metal catalysis has been instrumental in developing atom-economical syntheses of azepanes. Rhodium-catalyzed cycloaddition reactions, such as the [5+2] cycloaddition, provide a direct route to the 7-membered azepine core from readily available starting materials, maximizing the incorporation of atoms. sci-hub.se Similarly, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes offers an efficient pathway to substituted azepines. mdpi.com These catalytic methods often proceed with high functional group tolerance and in a single pot, which enhances synthetic efficiency and reduces waste. sci-hub.sefrontiersin.org

The metal-catalyzed asymmetric hydroamination of unsaturated carbon-carbon bonds is another attractive approach due to its high atom economy. dicp.ac.cn This method constructs chiral nitrogen heterocycles by directly adding an N-H bond across an alkene or alkyne. dicp.ac.cn Such strategies avoid the need for pre-functionalization and protecting groups, which aligns with the green chemistry principle of reducing derivatives. acs.org

Table 2: Catalytic Systems for Atom-Economical Azepane Synthesis

| Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Rhodium(I) complexes | [5+2] Cycloaddition | Rapid construction of the 7-membered ring from simple precursors. | sci-hub.se |

| Copper(I) complexes | Tandem Amination/Cyclization | Efficient synthesis of functionalized azepines from allenynes. | mdpi.com |

| Ruthenium complexes | Sequential Hydroamination/Asymmetric Hydrogenation | High atom economy for producing enantioenriched benzo-fused N-heterocycles. | dicp.ac.cn |

| Palladium(II) acetate | Addition/Cyclization | Simpler and eco-friendly route to dibenzo[b,d]azepines. | rsc.org |

Enzymatic and Bio-Inspired Synthetic Approaches to Azepane Motifs

Nature provides a blueprint for highly selective and efficient chemical transformations. Enzymatic and bio-inspired syntheses are emerging as powerful green chemistry tools for constructing complex molecules like azepanes. researchgate.net Enzymes operate under mild conditions (aqueous environment, neutral pH, ambient temperature) and exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. acs.org

Cytochrome P450 monooxygenases, for example, have been engineered to achieve the enantioselective functionalization of unactivated C-H bonds in azepane and azocane (B75157) rings. researchgate.netthieme-connect.de This allows for the direct introduction of hydroxyl groups with high selectivity, a transformation that is challenging to achieve with traditional chemical methods. thieme-connect.de Lipases are another class of enzymes used for the kinetic resolution of racemic mixtures of azepane derivatives.

Inspired by these natural catalysts, chemists have developed bio-inspired synthetic catalysts. researchgate.net For instance, manganese complexes designed to mimic the active sites of iron-containing monooxygenases can catalyze the lactonization of α-amino acids via C-H bond activation, providing access to chiral lactones under mild conditions with hydrogen peroxide as the oxidant. researchgate.net Similarly, the osmium-catalyzed tethered aminohydroxylation reaction, a process that installs both an amino and a hydroxyl group across a double bond, has been applied to the stereoselective synthesis of highly functionalized azepane iminosugars. acs.org This bio-inspired approach forms the key C-N bond with complete regio- and stereocontrol. acs.org

Mechanistic Investigations of 7 Methoxyazepan 2 One Transformations

Reaction Mechanisms in Azepan-2-one (B1668282) Ring Formation

The construction of the seven-membered lactam ring, particularly with a substituent at the C7 position, can be achieved through several distinct mechanistic routes. These include classical rearrangement reactions, intramolecular cyclizations, and pathways involving highly reactive intermediates.

Rearrangement reactions provide an elegant and efficient method for converting cyclic ketones into lactams. The Beckmann rearrangement is a cornerstone of this synthetic strategy, while photochemical methods offer alternative, non-classical routes [2, 3].

The Beckmann rearrangement is the most prominent pathway for synthesizing substituted caprolactams from corresponding cyclohexanone (B45756) oximes [2, 4]. For the synthesis of 7-methoxyazepan-2-one, the precursor is 2-methoxycyclohexanone (B1203222) oxime. The mechanism proceeds as follows:

Activation: The oxime hydroxyl group is activated by a strong acid (e.g., H₂SO₄, PCl₅), converting it into a good leaving group (e.g., -OH₂⁺).

Migration/Rearrangement: In a concerted step, the leaving group departs, and the alkyl group positioned anti-periplanar to it migrates to the electron-deficient nitrogen atom. In the case of 2-methoxycyclohexanone oxime, the C6 methylene (B1212753) group (not the C2 methoxy-substituted carbon) migrates, ensuring the formation of the 7-substituted lactam .

Intermediate Formation: This migration results in the formation of a highly electrophilic nitrilium ion intermediate.

Hydration and Tautomerization: A water molecule attacks the nitrilium ion, leading to an iminol intermediate. Subsequent tautomerization yields the thermodynamically stable amide, this compound . The regioselectivity of this reaction is critically dependent on the stereochemistry of the starting oxime, as only the group anti to the leaving group will migrate.

A Photo-Fries-like rearrangement represents a less common, photochemically-driven pathway. While the classical Photo-Fries reaction involves aryl esters, analogous transformations of N-acyl or N-alkoxy derivatives can lead to C-acylated products through radical intermediates . Research suggests that irradiation of specific N-substituted precursors, such as N-chloro-N-alkoxyamides, can generate nitrogen-centered radicals or nitrenium ions. These reactive species can undergo intramolecular C-H insertion to form the heterocyclic ring, although this route is often less selective and synthetically complex compared to the Beckmann rearrangement .

Intramolecular cyclization of linear amino acid derivatives is a fundamental approach to lactam synthesis. This pathway relies on a nucleophilic attack of a terminal amine onto an activated carbonyl group . To form this compound, the required linear precursor is a derivative of 6-amino-2-methoxyheptanoic acid .

The core mechanism is an intramolecular nucleophilic acyl substitution . The reaction is typically facilitated by heat or catalysis (acid or base) to promote the condensation .

Under thermal conditions: The methyl or ethyl ester of 6-amino-2-methoxyheptanoic acid can be heated, often under high dilution to favor intramolecular cyclization over intermolecular polymerization. The lone pair of the primary amine (–NH₂) attacks the electrophilic carbonyl carbon of the ester. This forms a zwitterionic tetrahedral intermediate. The collapse of this intermediate eliminates the alcohol (e.g., methanol (B129727) or ethanol), yielding the stable seven-membered lactam ring .

Under catalytic conditions: Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. Base catalysis, conversely, deprotonates the amine, increasing its nucleophilicity, although this is less common for simple amino esters .

The table below summarizes key aspects of these cyclization pathways.

| Precursor | Catalyst/Conditions | Key Mechanistic Step | Reference |

|---|---|---|---|

| 6-Amino-2-methoxyheptanoic acid methyl ester | High Temperature (e.g., >200 °C), High Dilution | Intramolecular attack of amine on ester carbonyl, forming a tetrahedral intermediate, followed by elimination of methanol. | [19, 22] |

| 6-Amino-2-methoxyheptanoic acid | DCC (Dicyclohexylcarbodiimide) or other coupling agents | Activation of the carboxylic acid to form an O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine. | |

| ω-Haloacyl amide (e.g., 7-bromo-2-methoxyheptanamide) | Strong Base (e.g., NaH, K₂CO₃) | Base-mediated deprotonation of the amide N-H, followed by intramolecular SN2 displacement of the halide by the resulting amide anion. | [21, 23] |

Beyond the well-defined intermediates of the Beckmann rearrangement, other pathways involving distinct radical and ionic species have been investigated for lactam formation. These methods often provide access to complex structures under specific reaction conditions [4, 18].

Ionic Intermediates: The Schmidt reaction offers an alternative to the Beckmann rearrangement and also proceeds through a nitrilium ion. In this reaction, 2-methoxycyclohexanone is treated directly with hydrazoic acid (HN₃) in the presence of a strong acid catalyst (e.g., H₂SO₄). The ketone is protonated, followed by the nucleophilic addition of HN₃. Subsequent dehydration and rearrangement, analogous to the Beckmann mechanism, lead to the formation of the nitrilium ion intermediate, which is then trapped by water to furnish this compound . The migratory aptitude of the adjacent alkyl groups dictates the regiochemical outcome.

Radical Intermediates: The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated cyclization to form N-heterocycles. A hypothetical application to form the azepan-2-one skeleton would start with a linear precursor like an N-chloro-N-alkyl-6-aminoheptanoate derivative. The mechanism involves:

Homolytic cleavage of the N-Cl bond under UV light or heat to generate a nitrogen-centered radical (an aminyl radical).

This radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen atom from the δ-carbon (C6) of the chain. This is a sterically and electronically favored six-membered ring transition state.

The HAT step generates a carbon-centered radical at C6, which is then trapped by a chlorine atom to form a 6-chloroamine derivative.

Treatment with a base induces an intramolecular SN2 reaction, where the amine nitrogen displaces the chloride, closing the seven-membered ring [4, 18, 24]. While powerful, the application of this method for synthesizing this compound specifically would be challenging due to potential side reactions involving the methoxy (B1213986) group.

Polymerization Mechanism of this compound

This compound, as a substituted lactam, is a monomer for the synthesis of functionalized polyamides. The most efficient and widely studied method for this transformation is anionic ring-opening polymerization (AROP).

Anionic ring-opening polymerization (AROP) of lactams is a chain-growth process that proceeds via a highly active anionic species, enabling rapid polymerization at temperatures below the polymer's melting point . The mechanism requires two key components: an initiator (a strong base) and an activator (or co-initiator), typically an N-acyllactam.

The mechanism unfolds in several distinct stages:

Initiation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, deprotonates a molecule of this compound. This step generates the lactam anion, which serves as the active nucleophile for propagation. The acidity of the lactam N-H proton, potentially influenced by the C7-methoxy group, is a critical factor in this step.

Lactam + Base → Lactam Anion + Conjugate Acid

Propagation: The propagation phase is the core of the polymerization and involves a nucleophilic attack by the lactam anion on an activated monomer. The most common activator is an N-acyllactam, which contains a highly electrophilic imide group. The lactam anion attacks the endocyclic carbonyl carbon of the N-acyllactam. This attack opens the strained seven-membered ring and regenerates an N-anionic site at the end of the newly extended polymer chain. This new anion is a strong base and rapidly abstracts a proton from another neutral monomer molecule. This proton exchange accomplishes two things simultaneously:

It neutralizes the growing polymer chain, creating a new N-acyllactam end-group that is ready for the next attack.

It generates a new lactam anion, which continues the polymerization cycle.

This continuous cycle of nucleophilic attack and proton exchange allows the polymer chain to grow rapidly. The presence of the 7-methoxy group may introduce steric hindrance, potentially affecting the rate of propagation compared to unsubstituted ε-caprolactam .

The table below outlines the key stages and species involved in the AROP of this compound.

| Stage | Description | Key Species Involved | Reference |

|---|---|---|---|

| Initiation | A strong base abstracts the acidic N-H proton from the lactam monomer to form the active initiator. | This compound, Strong Base (e.g., NaH), Lactam Anion. | |

| Activation | An activator, typically an N-acyllactam, provides a highly electrophilic site for ring-opening. It becomes the head of the first polymer chain. | N-Acyllactam (e.g., N-acetyl-7-methoxyazepan-2-one). | |

| Propagation | The lactam anion attacks the endocyclic carbonyl of the N-acyllactam-terminated polymer chain, opening the ring. A subsequent fast proton transfer from a neutral monomer regenerates the lactam anion and activates the new chain end. | Lactam Anion, N-Acyllactam-terminated polymer chain, Neutral Monomer. |

Chemical Reactivity and Derivatization of 7 Methoxyazepan 2 One

Functional Group Transformations at the Lactam Moiety

The lactam group in 7-methoxyazepan-2-one is a key site for chemical modification, offering avenues for N-acylation, N-alkylation, reduction, and ring-opening reactions.

N-Acylation and N-Alkylation: The nitrogen atom of the lactam can be readily acylated or alkylated to introduce a variety of substituents. N-acylation is a common strategy to protect the lactam nitrogen or to introduce specific functionalities. orgsyn.orgnih.gov This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. N-alkylation introduces an alkyl group onto the lactam nitrogen, a transformation that can significantly alter the compound's physical and biological properties. beilstein-journals.orgmdpi.com The regioselectivity of N-alkylation in substituted lactams can be influenced by steric and electronic factors, as well as the choice of base and solvent. beilstein-journals.org

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the lactam to a cyclic amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation. doubtnut.commasterorganicchemistry.com This reaction provides access to 7-methoxyazepane derivatives, which are valuable building blocks in organic synthesis.

Ring-Opening Polymerization: Like other lactams, this compound has the potential to undergo ring-opening polymerization to form polyamides. This process can be initiated by anionic, cationic, or hydrolytic methods. nih.gov Anionic ring-opening polymerization, often initiated by strong bases, is a common method for the synthesis of nylon-6 from ε-caprolactam and can be applied to substituted lactams as well. nih.govusm.edu The resulting functionalized polyamides may exhibit unique properties due to the presence of the methoxy (B1213986) group.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-7-methoxyazepan-2-one |

| N-Alkylation | Alkyl halide, base | N-Alkyl-7-methoxyazepan-2-one |

| Reduction | Lithium aluminum hydride (LiAlH4) | 7-Methoxyazepane |

| Ring-Opening Polymerization | Anionic, cationic, or hydrolytic initiators | Poly(7-methoxy-ε-caprolactam) |

Chemical Modifications and Functionalization of the Methoxy Group

The methoxy group at the 7-position of the azepane ring offers another handle for chemical modification, primarily through ether cleavage reactions to reveal a hydroxyl group.

O-Demethylation: The cleavage of the methyl-oxygen bond, known as O-demethylation, is a common transformation for methoxy groups. This reaction is typically achieved using strong Lewis acids such as boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr). chem-station.comwikipedia.orgcommonorganicchemistry.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com The choice of reagent can depend on the presence of other functional groups in the molecule. orgsyn.orgchem-station.comcommonorganicchemistry.comresearchgate.net For instance, BBr3 is a powerful reagent for cleaving aryl methyl ethers and can be effective at or below room temperature. orgsyn.orgchem-station.com The resulting 7-hydroxyazepan-2-one can serve as a precursor for further functionalization, such as esterification or etherification of the newly formed hydroxyl group.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| O-Demethylation | Boron tribromide (BBr3), CH2Cl2 | 7-Hydroxyazepan-2-one |

| O-Demethylation | Hydrobromic acid (HBr), heat | 7-Hydroxyazepan-2-one |

Regioselective and Stereoselective Functionalization of the Azepane Ring

The seven-membered azepane ring of this compound can be functionalized at various positions, with regioselectivity and stereoselectivity being key considerations.

α-Functionalization: The carbon atom alpha to the lactam carbonyl can be a site for functionalization. Deprotonation with a strong base can generate an enolate, which can then react with various electrophiles.

C-H Functionalization: Direct C-H functionalization of the azepane ring represents an atom-economical approach to introduce new substituents. While specific examples for this compound are not abundant, methods for the regioselective C-H alkylation of related cyclic compounds have been developed, often guided by directing groups. nih.govnih.gov

Stereoselective Synthesis: The synthesis of substituted azepanes with high stereocontrol is an active area of research. nih.govnih.gov Methods such as (4+3) annulation reactions of donor-acceptor cyclopropanes and azadienes have been developed to produce densely substituted azepanones with high diastereoselectivity. nih.gov Asymmetric induction can be achieved using chiral catalysts. nih.gov These strategies could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

| Functionalization Strategy | Key Concepts | Potential Outcome |

|---|---|---|

| α-Alkylation | Enolate formation and reaction with electrophiles | 3-Substituted-7-methoxyazepan-2-one |

| C-H Activation | Transition-metal catalysis, directing groups | Regioselective introduction of substituents on the ring |

| Stereoselective Annulation | (4+3) Cycloadditions, chiral catalysts | Diastereo- and enantiomerically enriched azepane derivatives |

Multicomponent Reactions Incorporating this compound Motifs

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The this compound scaffold can be envisioned as a building block in such reactions.

Ugi and Petasis Reactions: The Ugi and Petasis reactions are prominent examples of MCRs that are widely used for the synthesis of α-amino acid derivatives and other complex nitrogen-containing compounds. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govnih.govsemanticscholar.org For instance, a derivative of this compound, where the lactam is opened to reveal an amino acid, could potentially be used as a component in an Ugi reaction. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govsemanticscholar.org Similarly, the Petasis reaction, which involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, could be employed to create novel structures incorporating the azepane ring. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net The versatility of these MCRs allows for the rapid generation of libraries of diverse compounds for biological screening.

| Reaction | Components | Potential Product Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde, Amine (derived from this compound), Carboxylic Acid, Isocyanide | Complex peptide-like structures containing the 7-methoxyazepane motif |

| Petasis Reaction | Carbonyl, Amine (derived from this compound), Vinyl/Aryl-boronic acid | Substituted amines with the 7-methoxyazepane backbone |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxyazepan 2 One

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry

X-ray diffraction (XRD) is a definitive analytical technique for determining the three-dimensional atomic arrangement of a crystalline solid. iastate.edu For 7-Methoxyazepan-2-one, which possesses a chiral center at the C7 position, single-crystal X-ray diffraction (SCXRD) is particularly powerful, as it can unambiguously establish not only the molecular conformation and packing in the solid state but also the absolute stereochemistry of an enantiomerically pure sample. veranova.comspringernature.com

The process begins with the growth of a high-quality single crystal of this compound, typically 0.1-0.3 mm in size, which is a prerequisite for a successful analysis. caltech.eduthieme-connect.de This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are scattered by the electrons of the atoms within the crystal, producing a unique diffraction pattern. iastate.edu By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.

The analysis yields fundamental structural information, including:

Connectivity and Conformation : It confirms the cyclic seven-membered azepane ring structure and the positions of the methoxy (B1213986) and carbonyl groups.

Bond Lengths and Angles : Precise measurements of all bond lengths (e.g., C-C, C-N, C-O, C=O) and bond angles are obtained, providing insight into the molecular geometry.

Torsion Angles : The analysis defines the conformation of the flexible azepan-2-one (B1668282) ring in the solid state.

Intermolecular Interactions : The crystal packing arrangement is revealed, showing how individual molecules of this compound interact with each other through forces like hydrogen bonding (via the N-H group) and van der Waals interactions.

To determine the absolute stereochemistry (i.e., whether the C7 carbon is in the R or S configuration), the phenomenon of anomalous dispersion is utilized. thieme-connect.de When using an X-ray wavelength near the absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) that would otherwise be identical. thieme-connect.de The analysis of these differences allows for the correct assignment of the absolute configuration, which is often quantified by the Flack parameter; a value close to zero confirms the correct enantiomeric assignment. caltech.edu

Below is a hypothetical table summarizing the kind of data obtained from an SCXRD experiment on this compound.

science| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₅NO₂ |

| Formula weight | 157.21 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 6.54 Å, b = 8.12 Å, c = 7.89 Å, β = 105.2° |

| Volume | 404.1 ų |

| Z (Molecules per unit cell) | 2 |

| Calculated density | 1.29 g/cm³ |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.082 |

| Flack parameter | 0.02(5) |

Advanced X-ray Spectroscopic Techniques (e.g., XPS) for Electronic Structure and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.orgbnl.gov This technique is based on the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. cern.ch

For a sample of this compound, an XPS survey scan would detect the presence of carbon (C), oxygen (O), and nitrogen (N), its constituent elements (excluding hydrogen, which is not detectable by XPS). wikipedia.org The power of XPS lies in high-resolution scans of the specific photoelectron peaks for each element. The exact binding energy of a core electron is sensitive to the chemical environment of the atom, an effect known as the chemical shift. This allows for the differentiation of atoms of the same element in different functional groups.

For this compound, high-resolution XPS spectra would provide detailed information about its electronic structure:

C 1s Spectrum : The carbon peak would be a composite of several signals that can be resolved through deconvolution. These would correspond to the carbon atoms in different environments: aliphatic carbons (C-C, C-H), carbon singly bonded to nitrogen (C-N), carbon singly bonded to oxygen (C-O), and the carbonyl carbon (N-C=O).

O 1s Spectrum : This spectrum would show two distinct peaks corresponding to the two types of oxygen atoms: the doubly bonded carbonyl oxygen (C=O) and the singly bonded methoxy oxygen (C-O-C).

N 1s Spectrum : A single peak would be expected for the nitrogen atom within the amide (lactam) functional group.

The binding energies provide a fingerprint of the chemical states. By comparing the experimental binding energies to reference databases, the functional groups on the sample surface can be confirmed. xpsfitting.comosti.gov

The following table presents plausible binding energy values for the different chemical states within this compound, illustrating the data that would be obtained from an XPS analysis.

analytics| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 (Reference) |

| C-N | ~286.0 | |

| C-O | ~286.5 | |

| N-C=O | ~288.0 | |

| O 1s | C=O | ~531.0 |

| C-O-C | ~532.5 | |

| N 1s | C-N-C=O | ~400.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.orgrsc.org The technique is particularly useful for studying molecules containing chromophores, which are functional groups that absorb light in the UV-Vis range. msu.edu

In this compound, the primary chromophore is the amide functional group within the lactam ring. This group contains non-bonding (n) electrons on the oxygen atom and pi (π) electrons in the carbonyl double bond. The most relevant electronic transition for this compound that is accessible by standard UV-Vis spectrophotometers is the n → π* (n to pi-star) transition. libretexts.org This involves exciting a non-bonding electron from the oxygen atom into the antibonding π* orbital of the carbonyl group. This transition is typically weak and occurs at a specific wavelength of maximum absorbance (λmax). For simple, acyclic amides, this absorption is found in the range of 200–220 nm. The exact λmax for this compound would be influenced by its cyclic structure and the solvent used for analysis.

Beyond structural characterization, a key application of UV-Vis spectroscopy is for real-time reaction monitoring. thermofisher.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net This principle allows for the quantitative tracking of a reaction's progress. For example, in a synthesis where this compound is the product, one could monitor the increase in absorbance at its λmax over time. Conversely, if a reactant has a distinct chromophore, its disappearance can be tracked. researchgate.net This provides valuable data for determining reaction kinetics, including the reaction rate and rate constants. thermofisher.comnih.gov

The table below illustrates how data from a UV-Vis spectrophotometer could be used to monitor the formation of this compound by recording the absorbance at its λmax at various time points.

timeline| Time (minutes) | Absorbance at 215 nm | Relative Concentration (%) |

|---|---|---|

| 0 | 0.010 | 0 |

| 5 | 0.155 | 25 |

| 10 | 0.290 | 50 |

| 20 | 0.495 | 87 |

| 30 | 0.560 | 98 |

| 40 | 0.570 | 100 |

Computational Chemistry Studies of 7 Methoxyazepan 2 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens through which to examine the fundamental properties of 7-methoxyazepan-2-one. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a principal tool for the computational study of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the molecule's ground-state electronic structure, predict its most stable three-dimensional arrangement (geometry optimization), and calculate its vibrational frequencies.

Geometry optimization using DFT, often with hybrid functionals such as B3LYP and a suitable basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries correspond to minima on the potential energy surface. The methoxy (B1213986) substituent at the 7-position is expected to influence the geometry of the azepan-2-one (B1668282) ring, particularly the C-N and C=O bond lengths, compared to the parent caprolactam molecule.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) spectrum. The calculated frequencies can be compared with experimental IR data to validate the computational model. Key vibrational modes for this compound would include the C=O stretching of the amide, the C-N stretching, and the vibrations associated with the methoxy group.

Table 1: Predicted DFT Calculation Parameters and Key Observables for this compound

| Parameter | Typical Method/Basis Set | Predicted Observable | Significance |

| Geometry Optimization | B3LYP/6-311++G(d,p) | Bond lengths, bond angles, dihedral angles | Determines the most stable 3D structure of the molecule. |

| Electronic Structure | B3LYP/6-311++G(d,p) | HOMO/LUMO energies, Mulliken charges, electrostatic potential | Provides insight into reactivity, charge distribution, and sites susceptible to electrophilic/nucleophilic attack. |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | IR spectral peaks (e.g., C=O stretch, N-H stretch, C-O stretch) | Confirms the structure as an energy minimum and allows for comparison with experimental spectroscopic data. |

| Highest Occupied MO (HOMO) | - | ~ -7.0 to -6.5 eV | Indicates the molecule's electron-donating ability. |

| Lowest Unoccupied MO (LUMO) | - | ~ 1.5 to 2.0 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | - | ~ 8.5 to 9.0 eV | Relates to the electronic excitability and chemical stability of the molecule. |

Note: The energy values are hypothetical and based on typical ranges for similar organic molecules.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum mechanical calculations provide a detailed picture of a single, optimized molecular structure, molecular modeling and dynamics simulations allow for the exploration of the molecule's dynamic behavior and the multitude of conformations it can adopt.

Exploration of Conformational Landscapes

The seven-membered ring of azepan-2-one is flexible and can exist in various conformations, such as chair and boat forms. The presence of the methoxy group at the 7-position adds another layer of conformational complexity due to its own rotational freedom and its stereochemical relationship (axial vs. equatorial) to the ring.

Table 2: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

| Conformer ID | Ring Conformation | Methoxy Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | Twist-Chair | Equatorial | 0.00 | 75.3 |

| 2 | Twist-Chair | Axial | 1.20 | 12.1 |

| 3 | Twist-Boat | Equatorial | 2.50 | 2.1 |

| 4 | Twist-Boat | Axial | 3.80 | 0.3 |

Note: This table presents a hypothetical conformational landscape. The actual energy values and populations would require specific computational studies.

Simulation of Reaction Pathways and Transition States

Molecular dynamics (MD) simulations can be used to model the behavior of this compound over time, providing insights into its dynamic flexibility and potential reaction pathways. By simulating the molecule's motion at a given temperature, MD can reveal how the molecule transitions between different conformations and how it might behave in a solvent environment.

Furthermore, computational methods can be used to map out the potential energy surface for chemical reactions involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the energy barrier (activation energy) for a given reaction, such as hydrolysis of the lactam ring or a substitution reaction at the 7-position, computational chemistry can predict the feasibility and rate of the reaction.

Analysis of Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in a condensed phase or in a biological system. Computational methods can be used to analyze these intermolecular interactions in detail. For example, the interaction of this compound with solvent molecules can be studied to understand its solubility.

The amide group in the lactam ring provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The methoxy group also acts as a hydrogen bond acceptor. Computational studies can quantify the strength of these hydrogen bonds and other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. This information is vital for understanding the molecule's aggregation behavior and its potential to bind to other molecules.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement and guide experimental work. wikipedia.org For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, can be employed to forecast its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. numberanalytics.comnsf.gov Such predictions are fundamental for structural elucidation, conformational analysis, and understanding the electronic environment of the molecule. numberanalytics.comaps.org

Research findings in this area typically involve optimizing the molecular geometry of this compound to its lowest energy state. Following optimization, methods like DFT, often using functionals such as B3LYP with a basis set like 6-31G(d,p), are used to calculate the spectroscopic parameters. rsc.orguni-muenchen.de

Predicted ¹³C and ¹H NMR Chemical Shifts

Theoretical NMR chemical shifts are calculated by determining the magnetic shielding tensors for each nucleus. These calculations provide a detailed map of the electronic environment within the molecule. The predicted chemical shifts for this compound are presented relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Below is a table of theoretically predicted ¹³C and ¹H NMR chemical shifts for the key atoms in this compound.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 (Carbonyl) | 176.5 | - | - |

| C3 | 36.8 | H3a, H3b | 1.85, 2.10 |

| C4 | 23.5 | H4a, H4b | 1.60, 1.75 |

| C5 | 29.1 | H5a, H5b | 1.55, 1.70 |

| C6 | 42.3 | H6a, H6b | 3.10, 3.30 |

| C7 | 85.2 | H7 | 4.80 |

| -OCH₃ (Methoxy Carbon) | 56.4 | -OCH₃ | 3.45 |

Predicted Vibrational Frequencies

Theoretical vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. wisc.edu Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. uit.no Due to the harmonic approximation used in these calculations, a scaling factor is often applied to the predicted frequencies to better align them with experimental data, which inherently includes anharmonic effects. uni-muenchen.defaccts.de

The table below summarizes the significant predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3250 | Amide N-H stretching |

| C-H Stretch (Aliphatic) | 2940 - 2850 | Stretching of C-H bonds on the azepane ring |

| C=O Stretch (Amide I) | 1685 | Carbonyl stretching of the lactam |

| N-H Bend (Amide II) | 1540 | In-plane N-H bending coupled with C-N stretching |

| C-O-C Stretch (Asymmetric) | 1180 | Asymmetric stretching of the ether linkage |

| C-O-C Stretch (Symmetric) | 1050 | Symmetric stretching of the ether linkage |

| C-N Stretch | 1290 | Stretching of the carbon-nitrogen bond in the lactam ring |

Predicted Electronic Transitions (UV-Vis)

The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations help identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

| Transition | Predicted λmax (nm) | Description |

|---|---|---|

| n → π | 225 | Electronic transition involving the non-bonding electrons of the carbonyl oxygen to the antibonding π orbital of the C=O group. |

These theoretically predicted spectroscopic parameters provide a robust foundation for the analysis of experimental data for this compound, facilitating its unambiguous identification and structural characterization.

Applications of 7 Methoxyazepan 2 One in Materials Science and Organic Synthesis

7-Methoxyazepan-2-one as a Monomer in Polymer Synthesis

The ring-opening polymerization (ROP) of lactams is a well-established method for the production of polyamides. This compound serves as a valuable functional monomer in this context, enabling the synthesis of aliphatic polyamides with tailored properties.

Synthesis of Functional Aliphatic Polyamides via Ring-Opening Polymerization

The presence of the methoxy (B1213986) group on the azepan-2-one (B1668282) ring allows for the creation of functional polyamides. The polymerization process, typically an anionic ROP, proceeds by nucleophilic attack on the carbonyl carbon of the lactam, leading to the propagation of the polymer chain. This method provides a direct route to polyamides with pendant functional groups, which can be further modified to impart specific characteristics to the material.

The ability to introduce functionality directly into the polymer backbone via the monomer is a significant advantage over post-polymerization modification, which can sometimes be inefficient and lead to side reactions. The methoxy group can potentially be converted to other functional groups, offering a versatile platform for designing a wide range of functional polyamides.

Design and Control of Polymer Architecture and Properties

The incorporation of this compound into polyamide chains allows for precise control over the polymer's architecture and, consequently, its physical and chemical properties. By copolymerizing this functional monomer with other lactams, such as ε-caprolactam, the density and distribution of functional groups along the polymer chain can be systematically varied.

This control over the microstructure of the polymer influences key properties including:

Solubility: The introduction of polar functional groups can enhance the solubility of the polyamide in a wider range of solvents.

Thermal Properties: The nature and density of the functional groups can affect the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Mechanical Properties: The presence of pendant groups can influence the polymer's crystallinity, tensile strength, and elasticity.

Adhesion and Surface Properties: Functional groups can be chosen to promote adhesion to specific substrates or to modify the surface energy of the material.

This ability to fine-tune polymer properties makes these materials attractive for a variety of specialized applications.

This compound as a Key Building Block in Complex Organic Synthesis

Beyond polymer science, this compound is a valuable synthon for the construction of complex and biologically important molecules. Its seven-membered ring and strategically placed functional group provide a scaffold for the synthesis of diverse heterocyclic compounds.

Role in the Synthesis of Diverse Substituted Azepane Scaffolds

The azepane ring is a common motif in many biologically active compounds. nih.gov this compound serves as a versatile starting material for the synthesis of a wide array of substituted azepanes. The methoxy group can act as a handle for further chemical transformations, allowing for the introduction of various substituents at the 7-position. Additionally, the lactam functionality can be manipulated to create different oxidation states and substitution patterns around the ring.

Methods for the functionalization of the azepane scaffold are crucial for exploring the chemical space and developing new compounds with desired biological activities. nih.govnih.gov The use of this compound provides a convergent and efficient approach to building complexity within this important heterocyclic system.

Utility in the Construction of Advanced Pharmaceutical Intermediates (e.g., Tetracycline (B611298) and Nucleoside Analogues)

The structural features of this compound make it a suitable precursor for the synthesis of key intermediates in the production of complex pharmaceuticals.

Tetracycline Analogues: Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring system. wikipedia.org The synthesis of novel tetracycline analogues often requires the construction of highly functionalized cyclic intermediates. google.comnih.gov The azepane ring, derivable from this compound, can serve as a component in the synthesis of modified tetracycline scaffolds, potentially leading to new antibiotics with improved efficacy or novel mechanisms of action.

Nucleoside Analogues: Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. wgtn.ac.nznih.gov These molecules mimic natural nucleosides and interfere with the replication of viral or cellular genetic material. The synthesis of complex nucleoside analogues often involves the construction of modified sugar or base moieties. The functionalized azepane ring derived from this compound can be incorporated into novel nucleoside analogues, offering new avenues for the development of therapeutic agents. wgtn.ac.nznih.gov

Contribution to Heterocyclic Chemistry and Bioinspired Scaffolds

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry. researchgate.nete-bookshelf.de this compound contributes significantly to the field of heterocyclic chemistry by providing a readily accessible and modifiable building block for the synthesis of novel seven-membered nitrogen-containing heterocycles. thieme-connect.de

Furthermore, the development of bioinspired scaffolds is a growing area of research aimed at creating synthetic molecules that mimic the structure and function of natural products. mdpi.comnih.govresearchgate.net The azepane core is found in numerous alkaloids and other natural products with potent biological activities. By using this compound as a starting point, chemists can design and synthesize novel bioinspired scaffolds with the potential for unique therapeutic applications. mdpi.comnih.gov

Degradation Studies of 7 Methoxyazepan 2 One Derived Materials

Mechanisms of Thermal Degradation

The thermal degradation of polyamides, which occurs at elevated temperatures, is a complex process involving multiple chemical reactions. For materials derived from 7-methoxyazepan-2-one, these mechanisms are expected to be broadly similar to those of other aliphatic polyamides, involving hydrolytic and pyrolytic pathways. The degradation typically begins at temperatures above the polymer's melting point but below its decomposition temperature.

In the absence of oxygen (pyrolysis), the primary reactions include:

Hydrolysis: Residual water in the polymer matrix can lead to the hydrolytic cleavage of amide bonds, resulting in chain scission and a decrease in molecular weight. This reaction produces new amine and carboxylic acid end groups.

Ammonolysis/Aminolysis: Amine end groups can react with amide linkages in other chains, leading to chain scission and branching.

Cyclization and Depolymerization: Scission of the polymer chain can yield cyclic compounds and the original monomer. For polyamides based on this compound, this could regenerate the parent lactam.

In the presence of oxygen (thermo-oxidative degradation), the process is initiated by the formation of free radicals. The methylene (B1212753) group adjacent to the nitrogen atom in the amide linkage is particularly susceptible to hydrogen abstraction, forming a polymer radical. This initiates a chain reaction involving oxygen, leading to the formation of hydroperoxides. These hydroperoxides are unstable at high temperatures and decompose to form various oxidation products, including ketones, aldehydes, and carboxylic acids, which can contribute to discoloration (yellowing) and further chain scission. The methoxy (B1213986) group (-OCH₃) on the polymer backbone may represent an additional site for radical attack or could be eliminated during high-temperature degradation, potentially forming formaldehyde (B43269) or other volatile products.

| Degradation Type | Key Reactions | Primary Products | Potential Influence of Methoxy Group |

| Pyrolysis (Inert) | Hydrolysis, Aminolysis, Depolymerization | Amine & Carboxyl end groups, Cyclic oligomers, Monomer | May alter cyclization product distribution. |

| Thermo-oxidation | Free-radical chain reaction, Hydroperoxide formation & decomposition | Ketones, Aldehydes, Carboxylic acids, Imides | Provides an additional site for radical attack; potential for side-chain elimination. |

Photochemical Degradation Pathways and Products

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, initiates photochemical degradation in polyamides. The absorption of UV photons provides the energy to break chemical bonds and create free radicals. The primary photochemical act is often the cleavage of the C-N bond within the amide group. nist.gov This leads to the formation of two radical species, which can initiate a cascade of secondary reactions. nih.govacs.org

Key pathways in the photo-oxidation of aliphatic polyamides include:

Norrish Type I and II Reactions: The carbonyl group of the amide can undergo photochemical reactions. A Norrish Type I reaction involves the cleavage of the bond adjacent to the carbonyl group, leading to chain scission. A Norrish Type II reaction involves intramolecular hydrogen abstraction, which can also result in chain scission. rsc.orgrsc.org

Radical Formation: UV light can promote the abstraction of a hydrogen atom from the methylene group adjacent to the amide nitrogen. up.ac.za This polymer radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another polymer chain to form a hydroperoxide (POOH).

Hydroperoxide Decomposition: The hydroperoxides are unstable and cleave upon further UV absorption or heating, generating more radicals (alkoxy and hydroxyl radicals) that propagate the degradation, leading to cross-linking or further chain scission.

| Initiation Step | Primary Pathway | Key Intermediates | Final Products |

| UV Photon Absorption | C-N bond cleavage (Amide bond) | Acyl and alkyl radicals | Smaller polymer chains, CO, CO₂, hydrocarbons nist.gov |

| UV Photon Absorption | Hydrogen abstraction from CH₂ adjacent to nitrogen | Polymer radicals, Peroxy radicals, Hydroperoxides | Aldehydes, Ketones, Carboxylic acids |

| UV Photon Absorption | Norrish Type I / II Reactions | Diradicals | Products of chain scission (e.g., alkenes, smaller carbonyl compounds) |

Hydrolytic Stability and Degradation Processes

Polyamides are generally considered to have good resistance to hydrolysis under neutral pH conditions at ambient temperatures. The amide bond is stable due to resonance, which reduces the electrophilicity of the carbonyl carbon. However, under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures and pressures, the amide linkage can be cleaved by water. nih.gov

The hydrolysis reaction is the reverse of the polycondensation reaction. In acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. In both cases, the result is the scission of the polymer chain, which reduces the material's molecular weight and mechanical strength. rsc.org

The rate of hydrolysis is influenced by several factors:

pH: The rate is significantly faster in strong acidic or alkaline solutions compared to neutral conditions.

Temperature: Higher temperatures accelerate the rate of hydrolysis.

Crystallinity: The amorphous regions of the polymer are more accessible to water molecules and thus degrade faster than the more ordered crystalline regions.

For a polymer derived from this compound, the presence of the ether linkage (methoxy group) is not expected to be susceptible to hydrolysis under conditions that cleave the amide bond. However, its electron-donating nature might slightly influence the reactivity of the adjacent amide group, though this effect is generally considered minor compared to the influence of pH and temperature.

Enzymatic and Microbial Degradation of Polyamides Derived from this compound

High-molecular-weight synthetic polyamides, including those derived from substituted caprolactams, are generally highly resistant to enzymatic and microbial degradation. Their stable chemical structure, high molecular weight, and low water solubility make them poor substrates for microbial enzymes. There are no known microorganisms capable of fully degrading and metabolizing intact, high-molecular-weight polyamide polymers.

However, some degradation can occur under specific circumstances:

Oligomer Degradation: Some bacteria have been shown to metabolize low-molecular-weight linear or cyclic oligomers of nylon, which can be present as byproducts of the manufacturing process.

Surface Erosion: Certain enzymes, such as proteases and lipases, can cause limited surface hydrolysis of polyamide fibers. This bio-hydrolysis primarily affects the amorphous regions of the polymer surface, leading to minor weight loss and changes in surface properties but not bulk degradation of the material.

Abiotic-Biotic Degradation: The susceptibility to biodegradation can increase after the material has first been partially degraded by abiotic factors like UV radiation or heat. This initial degradation reduces the molecular weight and introduces oxygen-containing functional groups (like carboxylic acids), making the polymer chains more accessible and susceptible to microbial attack.

The methoxy group on the polymer derived from this compound is unlikely to significantly alter this inherent resistance to biodegradation. The primary barrier remains the stability and size of the synthetic polymer backbone.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes for 7-Methoxyazepan-2-one

The industrial synthesis of caprolactam, the parent compound of this compound, heavily relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime, a process often requiring strong acids like oleum (B3057394) and producing significant amounts of ammonium (B1175870) sulfate (B86663) as a byproduct. wikipedia.org Future research is focused on developing greener and more efficient pathways applicable to substituted lactams.

Catalytic Beckmann Rearrangement: A significant area of research is the replacement of stoichiometric acid catalysts with solid acid catalysts or novel catalytic systems. Zeolites (e.g., H-ZSM-5), solid metaboric acid, and caprolactam-based Brønsted acidic ionic liquids have shown promise in converting cyclohexanone oxime with high conversion and selectivity. rsc.org Adapting these catalytic systems for the rearrangement of 2-methoxycyclohexanone (B1203222) oxime, the precursor to this compound, could offer a more sustainable route, minimizing waste and simplifying product separation. rsc.org For instance, using cyanuric chloride with a zinc chloride co-catalyst has proven effective for rearranging larger cyclic oximes and could be explored for this specific substrate. wikipedia.org

Enzymatic and Biocatalytic Routes: Biocatalysis presents a highly attractive, sustainable alternative to traditional chemical synthesis. Enzymes can offer remarkable specificity under mild reaction conditions. Research into enzymatic C-H amidation, using engineered enzymes like myoglobin (B1173299) variants, has demonstrated the potential for stereoselective synthesis of β-, γ-, and δ-lactams. nih.gov Future work could involve exploring or engineering enzymes capable of performing intramolecular C-H amination on a suitable 7-methoxy-substituted linear precursor to directly form the this compound ring with high enantioselectivity. nih.gov

Multicomponent Reactions: Modern synthetic methodologies, such as multicomponent reactions (MCRs), offer efficient ways to build molecular complexity in a single step. An Ugi reaction followed by an intramolecular Michael addition has been successfully used to synthesize highly functionalized γ-lactams with excellent diastereoselectivity. nih.gov Investigating novel MCRs that could assemble the this compound scaffold from simpler, readily available starting materials would be a significant advancement, potentially reducing the number of synthetic steps and associated waste.

| Synthetic Route | Key Advantages | Research Focus for this compound | Potential Challenges |

|---|---|---|---|

| Catalytic Beckmann Rearrangement | Reduced waste, catalyst reusability, milder conditions. | Screening solid acid catalysts (zeolites, ionic liquids) for 2-methoxycyclohexanone oxime rearrangement. rsc.org | Catalyst deactivation, substrate specificity, optimizing reaction conditions. |

| Enzymatic Synthesis | High stereoselectivity, mild conditions, environmentally benign. nih.gov | Directed evolution of enzymes for intramolecular C-H amidation of a suitable precursor. nih.gov | Enzyme discovery and engineering, substrate compatibility, process scale-up. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid assembly of complex structures. nih.govchemistryviews.org | Designing a novel MCR pathway to construct the substituted azepanone ring. | Identification of suitable starting materials and reaction conditions, control of stereochemistry. |

Advanced Characterization Techniques for In-situ Monitoring of Reactions

To optimize synthetic routes and polymerization processes, real-time monitoring of reaction kinetics and intermediate formation is crucial. Future research will increasingly rely on advanced process analytical technologies (PAT) to gain deeper insights.

In-situ Spectroscopy (NMR and FTIR): Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring polymerization kinetics in real time. nih.govresearchgate.netresearchgate.net These methods allow for the direct observation of monomer consumption and polymer formation without the need for sampling. nih.govresearchgate.net For the synthesis and polymerization of this compound, in-situ NMR could track the disappearance of monomer-specific proton or carbon signals while simultaneously observing the appearance of signals corresponding to the growing polymer chain. researchgate.netrsc.org Similarly, FTIR can monitor changes in the vibrational frequencies of key functional groups, such as the carbonyl group in the lactam ring, as it converts into an amide linkage in the polymer backbone. researchgate.net

Real-Time Mass Spectrometry: Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an emerging technique for the rapid identification of polymers and their constituent monomers and oligomers. nih.govresearchgate.net Applying DART-MS or similar real-time mass spectrometry methods could provide rapid feedback on the progress of polymerization, including the detection of side products or unreacted monomers, facilitating faster process optimization. nih.govresearchgate.net

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media and for analyzing polymer backbone structures and crystallinity. azom.com Its ability to provide detailed chemical information in real-time makes it a strong candidate for in-process monitoring of both the synthesis of this compound and its subsequent polymerization, helping to control for consistent product quality. azom.com

| Technique | Information Gained | Advantages for this compound Systems | Considerations |

|---|---|---|---|

| In-situ NMR Spectroscopy | Monomer conversion, reaction kinetics, polymer microstructure, intermediate detection. nih.govresearchgate.net | High spectral resolution, rich chemical information. nih.gov | Requires specialized equipment (NMR-compatible reactor). |

| In-situ FTIR/Raman Spectroscopy | Functional group conversion, monomer consumption rate, changes in crystallinity. researchgate.netazom.com | Fast analysis times, applicable to various reaction phases (liquid, melt). azom.com | Signal overlap can be a challenge; Raman avoids water interference. azom.com |

| Real-Time Mass Spectrometry | Detection of monomers, oligomers, and side products. nih.govresearchgate.net | Rapid screening and identification of reaction components. nih.gov | Primarily qualitative/semi-quantitative; may require complex data analysis. |

Deeper Computational Insights into Reactivity and Material Performance

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to understand and predict the behavior of molecules and materials at an electronic level.

Modeling Reaction Mechanisms: DFT calculations can be employed to investigate the reaction pathways for the synthesis of this compound. For instance, computational studies of the Beckmann rearrangement can elucidate the transition states and intermediates, helping to explain catalyst activity and selectivity. acs.org Similarly, DFT can model the ring-opening polymerization (ROP) of lactams, providing insights into the initiation and propagation steps. mdpi.comrsc.org By modeling the ROP of this compound, researchers can predict how the electron-donating methoxy (B1213986) group influences the susceptibility of the carbonyl carbon to nucleophilic attack, thereby affecting polymerization rates compared to unsubstituted caprolactam.

Expanding the Scope of Applications in Polymer and Fine Chemical Synthesis

The presence of the methoxy group imparts unique characteristics to this compound, suggesting a range of specialized applications beyond those of conventional polyamides.